

Application Note: ^{13}C NMR Spectroscopy of Creatinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine- ^{13}C

Cat. No.: B15553547

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function. Accurate and reliable quantification and characterization of creatinine in various matrices are crucial in clinical diagnostics and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive analytical technique for the structural elucidation and quantification of metabolites. While ^1H NMR is more common due to its higher sensitivity, ^{13}C NMR offers distinct advantages, including a much wider chemical shift dispersion (~200 ppm) which minimizes spectral overlap, and the direct observation of the carbon backbone of the molecule. [1][2][3] This application note provides a detailed protocol for the preparation and analysis of creatinine using ^{13}C NMR spectroscopy.

Data Presentation: ^{13}C NMR Chemical Shifts

The ^{13}C NMR chemical shifts of creatinine are dependent on the solvent used for analysis. The following table summarizes the reported chemical shifts for the four distinct carbon atoms in creatinine when dissolved in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). The carbon atoms are numbered as shown in the chemical structure below.

Chemical Structure of Creatinine:

(Note: For the purpose of assignment, $\text{C}=\text{O}$ is C_4 , $\text{C}=\text{NH}$ is C_2 , H_2C is C_5 , and $\text{N}-\text{CH}_3$ is C_1)

Table 1: ¹³C NMR Chemical Shifts of Creatinine in DMSO-d₆

Carbon Atom	Chemical Shift (ppm)	Multiplicity (with ¹ H decoupling)
C1 (-CH ₃)	31.0	Singlet
C5 (-CH ₂ -)	54.5	Singlet
C2 (=C(NH ₂)-)	160.7	Singlet
C4 (=O)	178.1	Singlet

Data sourced from the Human Metabolome Database (HMDB) for a spectrum acquired at 100.40 MHz in DMSO-d₆.[\[4\]](#)

Experimental Protocols

This section details the methodology for sample preparation, data acquisition, and processing for 1D ¹³C NMR analysis of creatinine.

I. Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

Materials:

- Creatinine standard
- Deuterated solvent (e.g., DMSO-d₆, D₂O with phosphate buffer)
- High-quality 5 mm NMR tubes[\[5\]](#)
- Pipettes and vials
- Vortex mixer

Protocol:

- **Weighing the Sample:** Accurately weigh approximately 15-20 mg of creatinine. For ^{13}C NMR, a higher concentration is generally preferred to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus.^[5] A concentration of ~100 mM is a good starting point.^[6]
- **Solvent Addition:** Add 0.5 - 0.6 mL of the chosen deuterated solvent to the vial containing the creatinine.^[5]
 - **Note on Solvent Choice:** DMSO- d_6 is a common choice for its excellent dissolving power. If using an aqueous medium like D_2O , it is recommended to use a phosphate buffer (e.g., 100 mM, pH 7.4) to maintain a stable pH and prevent chemical shift drift, especially for molecules with amine groups.^[7]
- **Dissolution:** Vortex the mixture thoroughly until the creatinine is completely dissolved. If necessary, gentle sonication can be used.
- **Transfer to NMR Tube:** Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm (~0.5 mL) to allow for proper shimming of the magnet.^[5]
- **Labeling:** Label the NMR tube clearly with a unique identifier.

II. NMR Data Acquisition

The following parameters are provided as a general guideline for a standard 1D ^{13}C experiment on a 400-600 MHz spectrometer.

Instrument Parameters:

- **Spectrometer:** 400-600 MHz NMR Spectrometer
- **Probe:** Standard 5 mm broadband or cryoprobe
- **Temperature:** 25.0 °C (298 K)^[6]
- **Experiment:** 1D ^{13}C with proton decoupling (e.g., zgpg30 or similar pulse program)

Acquisition Parameters:

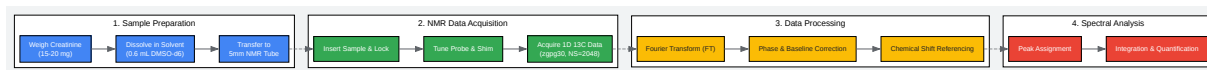
- Pulse Angle: 30-60° (A smaller flip angle combined with a short relaxation delay can improve sensitivity for quantitative experiments)[1][2]
- Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)
- Acquisition Time (AQ): 0.8 - 1.5 s[1][2]
- Relaxation Delay (D1): 1.0 - 2.0 s[1][2]
- Number of Scans (NS): 1024 to 4096 (or more, depending on the desired signal-to-noise ratio; total experiment time can range from 30 minutes to several hours)[1]
- Decoupling: Continuous wave proton decoupling during acquisition (e.g., WALTZ-16) to produce singlet peaks for all carbons.[1][2]

III. Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by referencing the spectrum to the known signal of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
- Peak Integration: Integrate the area of each of the four distinct peaks corresponding to the carbon atoms of creatinine. For quantitative analysis, ensure the relaxation delay (D1) was sufficiently long (at least 5 times the longest T₁) for full relaxation, or use a calibration curve.

Visualizations

The following diagram illustrates the standard workflow for the ¹³C NMR analysis of creatinine.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{13}C NMR analysis of creatinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ^{13}C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 100.40 MHz, DMSO- d_6 , experimental) (HMDB0000562) [hmdb.ca]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Human Metabolome Database: [^1H , ^{13}C]-HSQC NMR Spectrum (2D, 400 MHz, H_2O , experimental) (HMDB0000562) [hmdb.ca]
- 7. Application of quantitative spectral deconvolution ^1H NMR (qsd-NMR) in the simultaneous quantitative determination of creatinine and metformin in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: ^{13}C NMR Spectroscopy of Creatinine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553547#13c-nmr-spectroscopy-of-creatinine\]](https://www.benchchem.com/product/b15553547#13c-nmr-spectroscopy-of-creatinine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com